Ethidimuron

Description

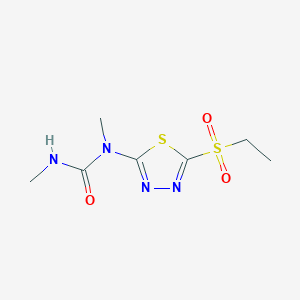

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O3S2/c1-4-16(13,14)7-10-9-6(15-7)11(3)5(12)8-2/h4H2,1-3H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOCSOWTADCKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(S1)N(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035005 | |

| Record name | Ethidimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30043-49-3 | |

| Record name | Ethidimuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30043-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethidimuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030043493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethidimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ethylsulphonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIDIMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MC4836A60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethidimuron and the Inhibition of Photosystem II: A Technical Guide

Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for the herbicide Ethidimuron are scarce. Therefore, this guide will focus on the well-documented inhibitory mechanisms of closely related phenylurea herbicides, such as Diuron (DCMU) and Linuron, which share the same mode of action: the inhibition of Photosystem II. The principles, data, and protocols presented here serve as a comprehensive model for understanding how this compound likely functions as a Photosystem II inhibitor.

Introduction to this compound and Photosystem II Inhibition

This compound is a synthetic herbicide classified as a thiadiazolylurea. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a crucial protein complex in the thylakoid membranes of chloroplasts.[1] PSII inhibitors disrupt the photosynthetic electron transport chain, a fundamental process for converting light energy into chemical energy.[2][3][4] This disruption ultimately leads to the death of susceptible plants.

Herbicides that inhibit PSII, including phenylureas, are known to bind to the D1 protein of the PSII complex.[2][3] This binding event blocks the flow of electrons, leading to a cascade of inhibitory effects on photosynthesis and inducing oxidative stress, which causes rapid cellular damage.[3]

Core Mechanism of Photosystem II Inhibition by Phenylurea-Type Herbicides

The inhibition of Photosystem II by phenylurea herbicides is a well-characterized process that involves the disruption of the photosynthetic electron transport chain.

Binding to the D1 Protein: Phenylurea herbicides bind to a specific niche on the D1 protein, a core component of the PSII reaction center.[3] This binding site is also the location where the native plastoquinone (PQ) molecule, specifically QB, binds.

Interruption of Electron Flow: By occupying the QB binding site, the herbicide competitively inhibits the binding of plastoquinone.[3] This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to QB. The interruption of this electron flow is the primary inhibitory action.

Consequences of Inhibition: The blockage of electron transport has several downstream consequences:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon dioxide fixation in the Calvin cycle.[3]

-

Oxidative Stress: The inability to transfer electrons leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death.[2]

-

Increased Chlorophyll Fluorescence: The blockage of electron flow from QA results in a rapid increase in chlorophyll fluorescence, a phenomenon that is widely used to experimentally measure the inhibitory effect of these herbicides.

Quantitative Data on Photosystem II Inhibition by Phenylurea Herbicides

| Herbicide | Species/System | Parameter | Value | Reference |

| Diuron | Aphanocapsa 6308 membranes | I50 (electron transport) | 6.8 x 10⁻⁹ M | [5] |

| Diuron | Freshwater algae | EC50 (growth inhibition) | 7 to 36 µg/L | [6] |

| Diuron | Freshwater biofilms | EC50 (PSII inhibition) | 5 to 25 µg/L | [6] |

| Linuron | Freshwater macrophytes | EC50, 24h (PSII electron transport) | 9–13 µg/L | [3] |

| Linuron | Scenedesmus acutus | EC50, 72h (PSII electron flow) | ~17 µg/L | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of Photosystem II by herbicides.

Preparation of Thylakoid Membranes for PSII Activity Assays

This protocol describes the isolation of thylakoid membranes from spinach, a common model organism for photosynthesis research.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA)

-

Wash buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl₂)

-

Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

-

Blender, cheesecloth, centrifuge, and refrigerated rotor

Procedure:

-

Wash spinach leaves and remove midribs.

-

Homogenize the leaves in ice-cold grinding buffer using a blender.

-

Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the pellet in a small volume of wash buffer.

-

To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂) and incubate on ice for 5-10 minutes.

-

Centrifuge the lysate at a higher speed (e.g., 4,000 x g) for 15 minutes at 4°C to pellet the thylakoid membranes.

-

Wash the thylakoid pellet with the resuspension buffer and centrifuge again.

-

Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

Measurement of PSII Inhibition using Chlorophyll a Fluorescence

Chlorophyll fluorescence is a sensitive and non-invasive method to assess the impact of herbicides on PSII activity.

Materials:

-

Isolated thylakoid membranes or whole plant leaves

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Herbicide stock solution (e.g., dissolved in ethanol or DMSO)

-

Assay buffer

Procedure for Thylakoid Membranes:

-

Dilute the thylakoid membrane suspension to a specific chlorophyll concentration in the assay buffer.

-

Add varying concentrations of the herbicide to the thylakoid suspension. A control with no herbicide should be included.

-

Incubate the samples for a defined period in the dark.

-

Use a PAM fluorometer to measure the chlorophyll fluorescence parameters. Key parameters include:

-

F₀: Minimum fluorescence (in the dark-adapted state).

-

Fm: Maximum fluorescence (after a saturating light pulse in the dark-adapted state).

-

Fv/Fm: Maximum quantum yield of PSII photochemistry, calculated as (Fm - F₀) / Fm.

-

-

A decrease in Fv/Fm with increasing herbicide concentration indicates inhibition of PSII.

Procedure for Whole Leaves:

-

Dark-adapt the leaves for at least 20-30 minutes.

-

Apply the herbicide solution to the leaf surface or through the petiole.

-

At various time points after application, measure the chlorophyll fluorescence parameters using a leaf-clip holder on the PAM fluorometer.

-

Monitor the changes in Fv/Fm over time to assess the inhibitory effect.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts of Photosystem II inhibition and the experimental workflow to study this phenomenon.

Caption: Inhibition of the PSII electron transport chain by this compound.

Caption: Experimental workflow for a Photosystem II inhibition assay.

Conclusion

This compound, as a thiadiazolylurea herbicide, inhibits photosynthesis by blocking the electron transport chain in Photosystem II. This action is characteristic of a class of herbicides that bind to the D1 protein and prevent the reduction of plastoquinone. While specific research on this compound is limited, the extensive studies on related phenylurea compounds provide a robust framework for understanding its mechanism of action and for designing experiments to characterize its inhibitory properties. The use of techniques such as chlorophyll fluorescence is paramount in quantifying the effects of such herbicides on photosynthetic efficiency. Further research is warranted to elucidate the specific binding interactions and quantitative inhibitory constants of this compound to better understand its herbicidal efficacy and potential environmental impact.

References

- 1. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]

- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. Effect of Thidiazuron, a Cytokinin-Active Urea Derivative, in Cytokinin-Dependent Ethylene Production Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] ENVIRONMENTAL FATE OF DIURON | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Ethidimuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Ethidimuron, a herbicide belonging to the substituted urea class. The synthesis involves a multi-step process commencing with the preparation of two key precursors: N,N'-dimethylurea and 2-amino-5-ethyl-1,3,4-thiadiazole. Subsequent modifications of the thiadiazole intermediate, including oxidation and isocyanate formation, precede the final coupling reaction to yield this compound. This document outlines the detailed experimental protocols for each stage, presents quantitative data in structured tables, and includes a visual representation of the synthesis pathway.

This compound Synthesis Pathway

The synthesis of this compound, chemically known as 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, can be logically divided into three main stages:

-

Synthesis of Precursor 1: N,N'-Dimethylurea

-

Synthesis and Modification of Precursor 2: 2-Amino-5-ethylsulfonyl-1,3,4-thiadiazole

-

Final Coupling Reaction to form this compound

A detailed diagram of the overall synthesis pathway is provided below.

Figure 1: Overall synthesis pathway of this compound.

Stage 1: Synthesis of N,N'-Dimethylurea

N,N'-Dimethylurea is a crucial precursor for the formation of the urea bridge in the this compound molecule. It can be synthesized through several methods, with two common industrial routes being the reaction of urea with methylamine and the reaction of dimethylamine with urea.

Experimental Protocol: Synthesis of N,N'-Dimethylurea from Urea and Methylamine

This method involves the reaction of molten urea with monomethylamine.

-

Reaction Setup: A pressure reactor is charged with urea.

-

Reaction: Molten urea is reacted with an excess of monomethylamine. The reaction is typically carried out at a temperature of 140-145°C under pressure (approximately 25 atmospheres) for about 2 hours.[1]

-

Work-up: The resulting aqueous solution is evaporated, often under vacuum, to yield the crude product.

-

Purification: The crude N,N'-dimethylurea is recrystallized from a suitable solvent, such as water or benzene, to obtain the purified product.[1][2]

| Parameter | Value | Reference |

| Reactants | Urea, Methylamine | [1] |

| Molar Ratio (Urea:Methylamine) | 1:2 | [1] |

| Temperature | 140-145 °C | [1] |

| Pressure | ~25 atm | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | ~85% | [1] |

Table 1: Quantitative data for the synthesis of N,N'-Dimethylurea from Urea and Methylamine.

Experimental Protocol: Synthesis of N,N'-Dimethylurea from Dimethylamine and Urea

This process involves the reaction of dimethylamine and urea under anhydrous conditions.

-

Reaction Setup: A pressure reactor is charged with urea and cooled. Liquid dimethylamine is then added.

-

Reaction: The reactants are heated to a temperature of 110-150°C under autogenous pressure. A molar ratio of dimethylamine to urea of not less than 2:1 is maintained. The reaction is carried out under substantially anhydrous conditions.[3]

-

Work-up: After the reaction is complete, the reactor is cooled, and the crude product is collected.

-

Purification: The product can be purified by recrystallization.

| Parameter | Value | Reference |

| Reactants | Dimethylamine, Urea | [3] |

| Molar Ratio (Dimethylamine:Urea) | ≥ 2:1 | [3] |

| Temperature | 110-150 °C | [3] |

| Pressure | Autogenous | [3] |

| Conditions | Substantially anhydrous | [3] |

| Yield | Essentially quantitative | [3] |

Table 2: Quantitative data for the synthesis of N,N'-Dimethylurea from Dimethylamine and Urea.

Stage 2: Synthesis and Modification of 2-Amino-5-ethyl-1,3,4-thiadiazole

This stage involves the formation of the thiadiazole ring system, followed by the crucial oxidation of the ethyl group to an ethylsulfonyl group.

Step 2a: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

This precursor is synthesized from thiosemicarbazide and propionic acid.

-

Reaction Setup: A dry reaction vessel is charged with thiosemicarbazide, propionic acid, and phosphorus pentachloride.

-

Reaction: The mixture is ground evenly at room temperature. The solid-phase reaction proceeds to give the crude product. A molar ratio of thiosemicarbazide to propionic acid to phosphorus pentachloride of 1:(1-1.2):(1-1.2) is used.

-

Work-up: The crude product is treated with an alkaline solution (e.g., 5% sodium carbonate solution) until the pH of the mixture is 8-8.2.

-

Purification: The resulting precipitate is filtered, dried, and recrystallized from a mixture of DMF and water to yield 2-amino-5-ethyl-1,3,4-thiadiazole.

| Parameter | Value | Reference |

| Reactants | Thiosemicarbazide, Propionic Acid, PCl₅ | |

| Molar Ratio | 1 : (1-1.2) : (1-1.2) | |

| Temperature | Room Temperature | |

| Reaction Time | Not specified (solid-phase grinding) | |

| Yield | 92.6% |

Table 3: Quantitative data for the synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole.

Step 2b: Oxidation to 2-Amino-5-ethylsulfonyl-1,3,4-thiadiazole

General Experimental Protocol (Hypothesized):

-

Reaction Setup: 2-Amino-5-ethyl-1,3,4-thiadiazole is dissolved in a suitable solvent such as acetic acid.

-

Reaction: The solution is cooled, and an oxidizing agent, such as peracetic acid, is added dropwise while maintaining a low temperature to control the exotherm. The reaction mixture is then stirred at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC.

-

Work-up: The reaction mixture is poured into water, and the product is extracted with a suitable organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization.

Note: The specific conditions and yield for this step would require experimental optimization.

Step 2c: Formation of 5-Ethylsulfonyl-1,3,4-thiadiazol-2-yl isocyanate

The amino group of the thiadiazole is converted to a reactive isocyanate group, typically through reaction with phosgene or a phosgene equivalent like diphosgene or triphosgene.

General Experimental Protocol (based on similar reactions):

-

Reaction Setup: 2-Amino-5-ethylsulfonyl-1,3,4-thiadiazole is suspended in an inert solvent (e.g., dry toluene or ethyl acetate).

-

Reaction: A solution of phosgene (or a phosgene equivalent) in the same solvent is added, and the mixture is heated under reflux. The reaction progress is monitored by the disappearance of the starting material.

-

Work-up: After the reaction is complete, the excess phosgene and solvent are removed by distillation, often under reduced pressure, to yield the crude isocyanate. This intermediate is typically used in the next step without further purification due to its reactivity.

Stage 3: Final Coupling Reaction to form this compound

The final step in the synthesis is the reaction of the isocyanate intermediate with N,N'-dimethylurea.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: The crude 5-ethylsulfonyl-1,3,4-thiadiazol-2-yl isocyanate is dissolved in a dry, inert solvent such as toluene or acetonitrile.

-

Reaction: A solution of N,N'-dimethylurea in the same solvent is added to the isocyanate solution. The reaction is typically carried out at room temperature or with gentle heating and may be catalyzed by a tertiary amine. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude this compound is washed with a suitable solvent and can be further purified by recrystallization to obtain a product of high purity.

Note: Specific quantitative data for the final coupling step to form this compound is not widely published in open literature and would likely be found in proprietary process patents.

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression of building and functionalizing the necessary precursors before their final assembly.

Figure 2: Logical workflow of this compound synthesis.

This guide provides a detailed framework for the synthesis of this compound, based on established chemical principles and available literature. Researchers and development professionals should note that the specific reaction conditions, particularly for the oxidation and isocyanate formation steps, may require optimization for safety and yield.

References

Environmental Fate and Degradation of Ethidimuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidimuron is a broad-spectrum herbicide used for the control of a wide range of annual and perennial weeds and grasses. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact and for the development of effective risk mitigation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental persistence and transformation of this compound, with a focus on its degradation in soil and aquatic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its behavior and transport in the environment.

| Property | Value | Reference |

| IUPAC Name | 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | [1] |

| CAS Number | 30043-49-3 | [1] |

| Molecular Formula | C₇H₁₂N₄O₃S₂ | [1] |

| Molecular Weight | 264.3 g/mol | [1] |

| Water Solubility | 3000 mg/L (at 20°C) | [2] |

| Vapor Pressure | 8.0 x 10⁻⁵ mPa (at 20°C) | [2] |

| Log P (octanol-water partition coefficient) | 0.43 | [2] |

Environmental Degradation Pathways

The primary mechanism of this compound degradation in the environment is through microbial activity in the soil. The initial and most well-documented step is the demethylation of the urea side chain, leading to the formation of demethyl-ethidimuron (A-ETD). Further degradation of A-ETD is likely to occur, although specific subsequent metabolites have not been extensively reported in the available literature.

The following diagram illustrates the initial degradation step of this compound.

Initial degradation step of this compound.

Environmental Fate in Soil

Soil is the primary environmental compartment for this compound degradation. Its fate in soil is governed by a combination of biotic and abiotic processes.

Biodegradation

Microbial degradation is the principal route of dissipation for this compound in soil.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is moderately persistent in soil. The typical half-life (DT50) for aerobic soil metabolism is approximately 75 days.[2] The main degradation product formed is demethyl-ethidimuron (A-ETD).

Anaerobic Soil Metabolism

Data on the anaerobic degradation of this compound in soil is limited in the reviewed literature. Standard protocols for such studies, like OECD 307 and US-EPA OPPTS 835.4200, are available and would be necessary to fully characterize its persistence under anaerobic conditions.[3][4]

Quantitative Data on Soil Degradation

| Parameter | Value | Conditions | Reference |

| Aerobic Soil DT50 | 75 days | Typical | [2] |

Abiotic Degradation

Hydrolysis

Specific experimental data on the hydrolysis of this compound at different pH values (e.g., pH 5, 7, and 9) were not available in the reviewed literature. Given its high water solubility, hydrolysis could be a relevant degradation pathway, and further studies following standard guidelines are warranted.

Photolysis

Environmental Fate in Aquatic Systems

The fate of this compound in aquatic environments is an important consideration due to its high water solubility, which suggests a potential for off-site transport into water bodies.

Biodegradation

Limited information is available on the biodegradation of this compound in aquatic systems. Studies investigating its degradation in water/sediment systems under both aerobic and anaerobic conditions are needed to fully assess its persistence in these environments.

Abiotic Degradation

Hydrolysis

As with soil, specific quantitative data on the hydrolysis of this compound in aqueous solutions at environmentally relevant pHs are not available in the public domain.

Aqueous Photolysis

There is a lack of specific data on the aqueous photolysis of this compound, including its quantum yield and photodegradation half-life under various light conditions.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate of this compound. The following outlines key methodologies based on standard guidelines and published literature.

Analysis of this compound and its Metabolites

A robust analytical method is fundamental for all environmental fate studies. The method described by Lagarde et al. (2006) provides a foundation for the simultaneous determination of this compound and its primary metabolite, demethyl-ethidimuron (A-ETD), in soil samples.[7]

Extraction Workflow

Workflow for extraction and analysis of this compound.

-

Extraction: Fluidized-bed extraction (FBE) using an acetone/water mixture has been shown to be effective.[7]

-

Cleanup: The crude extract is purified using solid-phase extraction (SPE) with a silica cartridge.[7]

-

Analysis: Quantification is achieved by high-performance liquid chromatography with diode-array detection (HPLC-DAD).[7]

Aerobic and Anaerobic Soil Metabolism Studies (OECD 307)

These studies are designed to determine the rate and route of degradation of this compound in soil under controlled laboratory conditions.[3][4]

-

Test System: Soil samples are treated with ¹⁴C-labeled this compound and incubated in the dark at a constant temperature.

-

Aerobic Conditions: A continuous flow of humidified air is passed through the incubation vessels.

-

Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water and the system is purged with an inert gas (e.g., nitrogen).

-

Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques such as HPLC and liquid scintillation counting. Volatile organic compounds and ¹⁴CO₂ are trapped to establish a mass balance.

Hydrolysis Study (OECD 111)

This study determines the rate of abiotic degradation of this compound in water at different pH values.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are spiked with this compound.

-

Incubation: Samples are incubated in the dark at a constant temperature.

-

Analysis: The concentration of this compound is measured at various time points to determine the degradation rate constant and half-life.

Photolysis Studies

Aqueous Photolysis (OECD 316)

This study evaluates the degradation of this compound in water when exposed to light.

-

Test System: A solution of this compound in sterile, buffered water is irradiated with a light source that simulates natural sunlight.

-

Control: Dark control samples are incubated under the same conditions to account for any non-photolytic degradation.

-

Analysis: The concentration of this compound is measured over time to determine the photodegradation rate and quantum yield.

Soil Photolysis

This study assesses the degradation of this compound on the soil surface when exposed to light.

-

Test System: A thin layer of soil treated with this compound is exposed to a light source simulating sunlight.

-

Control: Dark control samples are maintained to differentiate between biotic and abiotic degradation.

-

Analysis: The concentration of this compound and its photoproducts on the soil surface are measured over time.

Conclusion

This compound is a moderately persistent herbicide in the soil environment, with microbial degradation being the primary route of dissipation. The main identified degradation product is demethyl-ethidimuron. However, there are significant data gaps regarding its environmental fate, particularly in relation to its degradation under anaerobic conditions, its behavior in aquatic systems, and the complete degradation pathway beyond the initial demethylation step. Further research employing standardized methodologies is required to fill these knowledge gaps and to conduct a more comprehensive environmental risk assessment. This will enable the development of more informed and effective strategies for the responsible use of this herbicide.

References

- 1. This compound | C7H12N4O3S2 | CID 91596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]

- 3. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. fera.co.uk [fera.co.uk]

- 5. Scientific guidance on soil phototransformation products in groundwater – consideration, parameterisation and simulation in the exposure assessment of plant protection products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of this compound, methabenzthiazuron, and their two major degradation products in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethidimuron (CAS Number 30043-49-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ethidimuron (CAS No. 30043-49-3), a thiadiazolylurea herbicide. It covers its chemical and physical properties, mechanism of action, synthesis, metabolic pathways, and toxicological profile. Detailed experimental protocols for its analysis and the assessment of its biological activity are also presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties

This compound is a colorless, solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 30043-49-3 | [1][2] |

| Molecular Formula | C₇H₁₂N₄O₃S₂ | [1] |

| Molecular Weight | 264.33 g/mol | [1] |

| Melting Point | 156 °C | [3] |

| Solubility | Soluble in water. Practically insoluble in methanol, chloroform, and benzene. | [3] |

| Appearance | Colourless solid | [3] |

| Purity | 99% (analytical standard) | [3] |

Mechanism of Action

This compound's primary mode of action as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII). It binds to the D1 protein within the PSII complex, a key component of the photosynthetic electron transport chain in chloroplasts.[4][5] This binding action blocks the binding of plastoquinone (PQ), a crucial electron carrier.[5] The interruption of the electron flow from Photosystem II to Photosystem I prevents the production of ATP and NADPH, which are essential for carbon dioxide fixation and, consequently, plant growth.[5] The blockage of the electron transport chain also leads to oxidative stress and the formation of reactive oxygen species, causing rapid cellular damage.[5]

Caption: Mechanism of this compound action on Photosystem II.

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. The primary reaction is the condensation of dimethylurea with a sulfonyl isocyanate derivative.[6] The synthesis process typically begins with the preparation of dimethylurea. This is followed by its reaction with a sulfonyl isocyanate intermediate, which is commonly derived from the sulfonation and chlorination of aromatic precursors.[6]

Caption: General synthesis pathway for this compound.

Metabolic Pathways

In the environment, this compound undergoes slow degradation, primarily through microbial action.[1] The main degradation product identified in soil is demethyl-ethidimuron (A-ETD).[1] The metabolic process involves the removal of a methyl group from the urea moiety of the this compound molecule.

Caption: Metabolic degradation of this compound in soil.

Toxicological Data

The toxicological profile of this compound has been evaluated in various organisms. The following tables summarize the available acute toxicity data.

Table 1: Acute Oral and Dermal Toxicity

| Organism | Route | LD50 | Reference(s) |

| Rat | Oral | 428 - 433 mg/kg bw | [7] |

| Rabbit | Dermal | >2,000 mg/kg bw | [2] |

| Rabbit | Oral | 1261 - 1320 mg/kg bw | [7] |

Table 2: Ecotoxicological Data

| Organism | Test | LC50 / EC50 | Reference(s) |

| Fish | 96h | Not specified | [8][9][10] |

| Daphnia magna | 48h | Not specified | [5][8][11] |

| Algae | 72h | Not specified | [5][10] |

| Birds | Acute | Moderately to highly toxic | [12][13][14] |

| Earthworms | Acute | Moderately to highly toxic | [12][13][14] |

| Honeybees | Acute | Moderately to highly toxic | [12][13][14] |

Experimental Protocols

Extraction and Analysis of this compound and its Metabolites from Soil

This protocol is based on the method described by Lagarde et al. (2006).[13]

Objective: To extract and quantify this compound and its primary metabolite, demethyl-ethidimuron, from soil samples.

Materials:

-

Soil sample

-

Fluidized-bed extractor (e.g., fexIKA)

-

Acetone (analytical grade)

-

Water (deionized)

-

Solid Phase Extraction (SPE) cartridges (e.g., 500 mg silica)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., Purosphere, 250 mm x 4 mm i.d.)

-

Phosphoric acid

-

Acetonitrile (HPLC grade)

-

This compound and demethyl-ethidimuron analytical standards

Procedure:

-

Extraction:

-

Place 75 g of the soil sample into the extraction vessel of the fluidized-bed extractor.

-

Add 150 mL of a 60:40 (v/v) acetone/water mixture.

-

Perform the extraction at 110 °C for three cycles, with a total extraction time of approximately 95 minutes.[13]

-

-

Cleanup:

-

Collect the extract and pass it through a 500 mg silica SPE cartridge for cleanup.[13]

-

-

Analysis:

-

Analyze the purified extract using an HPLC-DAD system.

-

HPLC Conditions:

-

Column: C18 Purosphere (250 mm x 4 mm i.d.)

-

Mobile Phase: A gradient of phosphoric acid aqueous solution (pH 2.2) and acetonitrile.

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 282 nm[13]

-

-

Prepare calibration curves using analytical standards of this compound and demethyl-ethidimuron to quantify the analytes in the soil samples.

-

Caption: Workflow for soil extraction and analysis.

Photosystem II Inhibition Assay using Chlorophyll Fluorescence

This protocol outlines a general method for assessing the inhibitory effect of this compound on Photosystem II using chlorophyll fluorescence, a technique that measures the physiological state of the photosynthetic apparatus.[3]

Objective: To determine the effect of this compound on the photosynthetic efficiency of a model organism (e.g., algae or plant leaf discs) by measuring changes in chlorophyll fluorescence.

Materials:

-

Culture of a suitable green alga (e.g., Chlamydomonas reinhardtii) or fresh plant leaves (e.g., spinach).

-

This compound stock solution of known concentration.

-

Growth medium for algae or a suitable buffer for leaf discs.

-

Pulse-Amplitude-Modulation (PAM) fluorometer.

-

Microplates or suitable containers for the assay.

-

Light source.

Procedure:

-

Sample Preparation:

-

Algae: Dilute the algal culture with fresh growth medium to a standardized cell density.

-

Leaf Discs: Cut uniform discs from healthy plant leaves.

-

-

Treatment:

-

Prepare a series of this compound dilutions in the appropriate medium/buffer.

-

Expose the algal suspension or leaf discs to different concentrations of this compound. Include a control group with no this compound.

-

Incubate the samples under controlled light and temperature conditions for a defined period.

-

-

Measurement of Chlorophyll Fluorescence (Kautsky Effect):

-

After the incubation period, adapt the samples to darkness for a specific time (e.g., 15-30 minutes).

-

Use a PAM fluorometer to measure the chlorophyll fluorescence induction curve (Kautsky curve). This involves exposing the dark-adapted sample to a saturating pulse of light.

-

Key parameters to be measured include:

-

F₀: Minimum fluorescence (in the dark-adapted state).

-

Fₘ: Maximum fluorescence (during the saturating pulse).

-

Fᵥ = Fₘ - F₀: Variable fluorescence.

-

Fᵥ/Fₘ: Maximum quantum yield of Photosystem II photochemistry. A decrease in this value indicates inhibition of PSII.[3]

-

-

-

Data Analysis:

-

Plot the Fᵥ/Fₘ values against the corresponding this compound concentrations.

-

Calculate the EC₅₀ value, which is the concentration of this compound that causes a 50% reduction in the maximum quantum yield of PSII.

-

Caption: Workflow for Photosystem II inhibition assay.

Conclusion

This technical guide has provided a detailed examination of this compound (CAS 30043-49-3), encompassing its fundamental chemical properties, biological mechanism of action, synthesis, and environmental fate. The inclusion of quantitative toxicological data and detailed experimental protocols aims to equip researchers and professionals with the necessary information for further investigation and application in their respective fields. The provided diagrams offer a visual representation of key processes, enhancing the understanding of this compound's characteristics and interactions.

References

- 1. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H12N4O3S2 | CID 91596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cropj.com [cropj.com]

- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. mdpi.com [mdpi.com]

- 6. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]

- 7. Toxicity of a new antismoking mouthwash 881010 in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biological toxicity of fresh and rotten algae on freshwater fish: LC50, organ damage and antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ecotoxicity of Pesticides Approved for Use in European Conventional or Organic Agriculture for Honeybees, Birds, and Earthworms [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Toxicological Profile of Ethidimuron on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available toxicological data for Ethidimuron on non-target organisms. A comprehensive review of proprietary regulatory studies was not feasible; therefore, significant data gaps may exist.

Executive Summary

This compound is a selective herbicide primarily used for the control of broadleaf weeds and grasses. Its mode of action is the inhibition of photosynthesis at photosystem II (PSII). While effective in targeting unwanted vegetation, the potential for adverse effects on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the available toxicological data for this compound across a range of non-target terrestrial and aquatic organisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the ecotoxicological profile of this compound.

Toxicological Data on Non-Target Organisms

The following tables summarize the available quantitative toxicological data for this compound on various non-target organisms. It is important to note that publicly accessible data is limited, particularly concerning chronic exposure and the toxicity of its metabolites.

Terrestrial Organisms

Table 1: Acute Toxicity of this compound to Mammals

| Species | Endpoint | Value (mg/kg bw) | Source Quality | Interpretation |

| Rat (Rattus norvegicus) | Oral LD₅₀ | > 5000 | Unverified data of unknown source | Low toxicity[1] |

Table 2: Acute Toxicity of this compound to Birds

| Species | Endpoint | Value (mg/kg bw) | Source Quality | Interpretation |

| Japanese quail (Coturnix japonica) | LD₅₀ | > 300 | Unverified data of known source | Moderate toxicity[1] |

Table 3: Toxicity of this compound to Terrestrial Invertebrates

| Species | Endpoint | Value | Source Quality | Interpretation |

| Honeybee (Apis mellifera) | Acute LD₅₀ (unknown mode) | Non-toxic | Unverified data of known source | Non-toxic[1] |

| Earthworm (Eisenia fetida) | 14-day LC₅₀ | Data not available | - | - |

Note: While a specific LC₅₀ for this compound on earthworms is not available in the reviewed literature, a 14-day LC₅₀ of >1000 mg/kg dry soil is a common endpoint for such studies.

Aquatic Organisms

Table 4: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Source Quality | Interpretation |

| Temperate Freshwater Fish | 96-hour LC₅₀ | 44.0 | Unverified data of unknown source | Moderate toxicity[2] |

| Aquatic Invertebrates (Daphnia magna) | 48-hour EC₅₀ | Data not available | - | - |

| Algae | 72-hour EC₅₀ | Data not available | - | - |

Note on Chronic Toxicity: No publicly available data on the chronic toxicity (e.g., NOAEL, LOAEL, NOEC) of this compound to mammals, birds, fish, aquatic invertebrates, or earthworms were found during the comprehensive literature search.

Mode of Action: Inhibition of Photosynthesis at Photosystem II

This compound belongs to the phenylurea class of herbicides that function by inhibiting photosynthesis. Specifically, it targets the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. By binding to the QB-binding niche on the D1 protein, this compound blocks the binding of plastoquinone (PQ), a crucial electron acceptor. This interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, ultimately leading to plant death.

Environmental Fate and Metabolites

This compound is moderately persistent in the soil, with a typical degradation half-life (DT₅₀) of 75 days.[1] Its degradation in soil leads to the formation of several metabolites. The primary degradation pathway involves the cleavage of the urea bridge, resulting in major soil derivatives. While the identity of these degradation products is known, there is a significant lack of publicly available information regarding their toxicological profiles on non-target organisms. Further research is required to fully assess the environmental risk posed by the breakdown of this compound.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not available in the public domain. However, the following sections describe the standard methodologies, based on OECD guidelines, that are typically employed for assessing the toxicity of chemical substances to various non-target organisms.

Aquatic Organism Toxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a controlled aquatic environment. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC₅₀ is calculated.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity to Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance. The endpoint is immobilization, and the EC₅₀ (median effective concentration) is determined.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of a selected algal species. Algal cultures are exposed to different concentrations of the test substance, and the inhibition of growth is measured by cell counts or other biomass indicators to determine the EC₅₀.

-

Fish, Early-life Stage Toxicity Test (OECD 210): This chronic test exposes the early life stages of fish (from fertilized eggs to juveniles) to a substance over a longer period. It assesses sublethal effects like hatching success, survival, and growth to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).

-

Daphnia magna Reproduction Test (OECD 211): This 21-day chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna. The total number of offspring produced is the primary endpoint used to determine the NOEC and LOEC.

Terrestrial Organism Toxicity Testing

-

Earthworm, Acute Toxicity Test (OECD 207): Adult earthworms (Eisenia fetida) are exposed to the test substance mixed into an artificial soil for 14 days. The LC₅₀ is determined based on mortality. Sublethal effects like weight change can also be assessed.

-

Honeybees, Acute Oral and Contact Toxicity Tests (OECD 213 & 214): These tests determine the acute toxicity of a substance to adult honeybees. For the oral toxicity test (OECD 213), bees are fed a sucrose solution containing the test substance. For the contact toxicity test (OECD 214), the substance is applied directly to the thorax of the bees. Mortality is assessed over 48 to 96 hours to determine the LD₅₀ (median lethal dose).

-

Avian Dietary Toxicity Test (OECD 205): This test is designed to determine the concentration of a test substance in the diet that is lethal to 50% (LC₅₀) of the test birds, typically quail or ducks, over an 8-day period (5 days of exposure followed by 3 days of observation).

-

Mammalian Toxicity Studies (OECD Guidelines 407, 408, 452): A range of studies are conducted to assess mammalian toxicity, from 28-day repeated dose studies (sub-acute, OECD 407) to 90-day studies (sub-chronic, OECD 408) and long-term chronic toxicity/carcinogenicity studies (OECD 452). These studies involve daily administration of the test substance to rodents (usually rats) to determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for various systemic and organ-specific effects.

Conclusion and Future Directions

The available data on the toxicological profile of this compound on non-target organisms is limited, particularly concerning chronic exposure scenarios and the effects of its environmental metabolites. While acute toxicity data for some mammals and birds suggest low to moderate toxicity, the lack of comprehensive data for aquatic organisms, soil invertebrates, and beneficial insects like honeybees makes a complete environmental risk assessment challenging.

Future research should prioritize:

-

Conducting standardized acute and chronic toxicity tests for a broader range of non-target organisms, especially aquatic invertebrates and algae.

-

Determining the chronic toxicity (NOAEL/LOAEL/NOEC) of this compound for key terrestrial and aquatic species.

-

Investigating the toxicological properties of this compound's primary degradation products.

-

Performing studies to assess the potential for sublethal effects on reproduction, development, and behavior in non-target organisms.

A more complete dataset will be essential for refining the environmental risk profile of this compound and ensuring its use does not pose an undue threat to non-target populations and ecosystem health.

References

A Comprehensive Technical Guide to the History and Use of Ethidimuron in Weed Control

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Executive Summary

Ethidimuron, a thiadiazolylurea herbicide first reported in 1973, was historically utilized for broad-spectrum, total vegetation control in non-crop settings. Developed by Bayer CropScience, this systemic herbicide acts by inhibiting photosynthesis at photosystem II. Despite its effectiveness against a wide range of broadleaf and grass weeds, its use has largely been discontinued in many parts of the world, including the European Union and the United States, due to its environmental persistence. This guide provides an in-depth technical overview of this compound, from its discovery and mode of action to its environmental fate and toxicological profile, intended for a scientific audience.

Introduction and Historical Development

This compound, with the chemical name 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, emerged from the research and development efforts of Bayer CropScience, with its discovery first reported in 1973.[1] It was introduced to the market for total vegetation control in non-crop areas such as industrial sites, railways, and rights-of-way.[1] Marketed under trade names including Ustilan and Novorail, this compound was typically formulated as a wettable powder or a soluble concentrate.[2] Its primary advantage was its broad-spectrum efficacy against both broadleaf and grass weeds, with worldwide trials listing 133 susceptible species at application rates of 3.5-7.0 kg active ingredient per hectare.[1]

Over time, concerns regarding its environmental persistence led to a decline in its use. This compound is now considered obsolete in many countries and is not approved for use as a plant protection agent in the European Union.[2] In the United States, registrations for pesticides containing this compound were voluntarily canceled by the registrants, with the Environmental Protection Agency (EPA) issuing notices of these cancellations in the Federal Register.[3][4][5][6][7][8][9]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for comprehending its behavior in the environment and its mode of action.

| Property | Value |

| Chemical Name | 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |

| CAS Number | 30043-49-3 |

| Molecular Formula | C₇H₁₂N₄O₃S₂ |

| Molecular Weight | 264.33 g/mol |

| Appearance | Colorless crystalline solid[2] |

| Water Solubility | 3.0 g/L at 20°C[10] |

| Log P (octanol-water partition coefficient) | 0.84 |

Mode of Action: Inhibition of Photosystem II

This compound is a potent inhibitor of photosynthesis.[1] Its mode of action is the disruption of the photosynthetic electron transport chain within photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[11][12]

Specifically, this compound binds to the D1 protein of the PSII complex.[13][14] This binding occurs at or near the plastoquinone (PQ) binding site, designated QB.[1][2][13] By occupying this site, this compound competitively inhibits the binding of plastoquinone, the native electron acceptor.[15] This blockage of electron flow from the primary quinone acceptor (QA) to QB effectively halts the linear electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation.[12][15] The interruption of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[11]

The binding of urea-type herbicides like this compound to the D1 protein is understood to involve interactions with specific amino acid residues, such as histidine 215 (His215), within the QB binding niche.[13][14]

Efficacy and Weed Control Spectrum

This compound was known for its broad-spectrum activity against a wide range of annual and perennial grasses and broadleaf weeds.[1] It was primarily used for total vegetation control, where the aim is to eliminate all plant growth.[1] The herbicide is absorbed mainly through the roots and translocated upwards in the xylem.[1] Its speed of action is dependent on rainfall to move it into the root zone.[1]

Representative Experimental Protocol for Herbicide Efficacy (based on OECD Guideline 208)

To assess the efficacy of a herbicide like this compound, a standardized experimental protocol, such as the OECD Guideline 208 for Terrestrial Plant Toxicity Testing, would be employed.[16][17][18]

-

Objective: To determine the dose-response of various weed species to this compound and establish the effective application rate for control.

-

Test Organisms: Seeds of relevant weed species (e.g., Avena fatua (wild oat), Lolium rigidum (annual ryegrass), Paspalum dilatatum (paspalum), Echium plantagineum (Paterson's curse)).[1]

-

Test System: Plants are grown in pots containing a standardized soil substrate in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and light cycles.

-

Application: this compound, formulated as a spray solution, is applied to the soil surface (pre-emergence) or to the foliage of young plants (post-emergence) at a range of concentrations bracketing the expected effective rate (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 kg a.i./ha). An untreated control group is included.

-

Observations: Plants are observed for a period of 21 to 28 days. Assessments include visual injury ratings (e.g., chlorosis, necrosis, stunting), plant height, and shoot and root biomass (fresh and dry weight) at the termination of the study.

-

Data Analysis: The data are statistically analyzed to determine the Effective Concentration (EC₅₀) or Effective Rate (ER₅₀) that causes a 50% reduction in a measured endpoint (e.g., biomass) compared to the control. This allows for a quantitative comparison of the susceptibility of different weed species.

Environmental Fate

The environmental persistence of this compound is a key factor in its regulatory status.

Soil Persistence and Degradation

This compound is considered to be moderately persistent in the soil environment.[2] The typical soil half-life (DT₅₀) is approximately 75 days, although this can vary depending on soil type, temperature, and moisture content.[2] Degradation in the soil is primarily mediated by microbial activity.[10] The main degradation product identified is demethyl-ethidimuron.[10]

Representative Experimental Protocol for Soil Degradation (based on OECD Guideline 307)

The rate and pathway of this compound's degradation in soil would be investigated following a protocol similar to OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil.[1][7][9][19][20]

-

Objective: To determine the rate of degradation and identify the major transformation products of this compound in soil under controlled laboratory conditions.

-

Test System: Fresh soil samples of varying textures and organic matter content are used. The test is typically conducted using ¹⁴C-labeled this compound to trace its fate.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for up to 120 days. Both aerobic and anaerobic conditions can be simulated.

-

Analysis: At periodic intervals, soil samples are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the concentration of the parent this compound and its transformation products. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

-

Data Analysis: The data are used to calculate the rate of degradation, typically expressed as a half-life (DT₅₀), and to construct a degradation pathway.

Leaching Potential

Given its moderate persistence and water solubility, the potential for this compound to leach into groundwater is a concern. The Groundwater Ubiquity Score (GUS) is an indicator of a pesticide's leaching potential, calculated using its soil half-life and soil organic carbon-water partitioning coefficient (Koc).[21][22]

GUS = log₁₀(Soil Half-life) x (4 - log₁₀(Koc))

Toxicological Profile

The toxicological effects of this compound on non-target organisms are an important aspect of its risk assessment.

| Organism Group | Test Type | Endpoint | Value (mg/kg or mg/L) | Reference |

| Mammals | Acute Oral LD₅₀ (Rat) | - | >5000 mg/kg | [2] |

| Avian | Acute Oral LD₅₀ (Japanese Quail) | - | >300 mg/kg | [2] |

| Fish | 96-hour Acute LC₅₀ (Anguilla japonica) | - | 44.0 mg/L | [2] |

| Aquatic Invertebrates | 48-hour Acute EC₅₀ (Daphnia magna) | Immobilisation | Not available | - |

| Algae | 72-hour EC₅₀ (Growth Inhibition) | - | Not available | - |

| Honeybees | 48-hour Acute Contact LD₅₀ | - | Not available | - |

| Honeybees | 48-hour Acute Oral LD₅₀ | - | Not available | - |

| Earthworms | 14-day Acute LC₅₀ (Eisenia fetida) | - | >1000 mg/kg soil | [13] |

Representative Experimental Protocols for Ecotoxicology

Standardized OECD guidelines are used to assess the toxicity of chemicals to non-target organisms.

-

Fish, Acute Toxicity Test (OECD 203): Fish are exposed to a range of concentrations of the test substance for 96 hours, and the concentration that is lethal to 50% of the test population (LC₅₀) is determined.[10][15][21][23][24]

-

Daphnia sp., Acute Immobilisation Test (OECD 202): Daphnids are exposed for 48 hours, and the concentration that immobilizes 50% of the population (EC₅₀) is calculated.[6][11][25][26][27]

-

Alga, Growth Inhibition Test (OECD 201): Algal cultures are exposed for 72 hours, and the concentration that inhibits growth by 50% (EC₅₀) is determined.[4][5][28][29][30]

-

Honeybees, Acute Contact and Oral Toxicity Tests (OECD 214 & 213): These tests determine the dose that is lethal to 50% of bees (LD₅₀) following direct contact or ingestion of the substance.[2][3][13][31][32][33][34][35][36]

-

Earthworm, Acute Toxicity and Reproduction Tests (OECD 207 & 222): These tests assess the lethal concentration (LC₅₀) and the effects on reproduction (e.g., cocoon production) following exposure in artificial soil.[8][12][37][38][39]

Regulatory Status and Conclusion

The use of this compound has been significantly curtailed due to regulatory actions driven by its environmental persistence. It is not approved for use in the European Union under Regulation (EC) No 1107/2009. In the United States, the EPA has published several notices in the Federal Register documenting the voluntary cancellation of pesticide registrations containing this compound at the request of the registrants.[3][4][5][6][7][8][9] While a specific Reregistration Eligibility Decision (RED) document detailing the EPA's comprehensive risk assessment for this compound was not found in the reviewed literature, the voluntary cancellations suggest a market shift away from persistent herbicides.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 5. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. fera.co.uk [fera.co.uk]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. content.fera.co.uk [content.fera.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. testinglab.com [testinglab.com]

- 17. ia801304.us.archive.org [ia801304.us.archive.org]

- 18. scribd.com [scribd.com]

- 19. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 20. oecd.org [oecd.org]

- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. eurofins.com.au [eurofins.com.au]

- 24. oecd.org [oecd.org]

- 25. biotecnologiebt.it [biotecnologiebt.it]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. fera.co.uk [fera.co.uk]

- 28. testinglab.com [testinglab.com]

- 29. fera.co.uk [fera.co.uk]

- 30. eurofins.com.au [eurofins.com.au]

- 31. catalog.labcorp.com [catalog.labcorp.com]

- 32. fera.co.uk [fera.co.uk]

- 33. oecd.org [oecd.org]

- 34. oecd.org [oecd.org]

- 35. oecd.org [oecd.org]

- 36. catalog.labcorp.com [catalog.labcorp.com]

- 37. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 38. Effects on earthworms – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 39. oecd.org [oecd.org]

Ethidimuron Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ethidimuron, a thiadiazolylurea herbicide, in various organic solvents. The information compiled herein is intended to support research, development, and formulation activities by providing essential physicochemical data and standardized experimental protocols.

Core Data: this compound Solubility

The solubility of a compound in different solvents is a critical parameter for its application, formulation, and environmental fate analysis. Below is a summary of the available quantitative data for this compound solubility in selected organic solvents at 20°C. It is important to note that comprehensive solubility data for this compound across a wide range of organic solvents is not extensively available in publicly accessible literature.

| Organic Solvent | Solubility (mg/L) at 20°C | Solubility ( g/100 mL) at 20°C |

| Acetone | 150,000 | 15 |

| Isopropanol | 6,000 | 0.6 |

| Methanol | 2,000 | 0.2 |

| Hexane | 100 | 0.01 |

| Reference Solvent | ||

| Water (pH 7) | 3,000 | 0.3 |

Data sourced from the Agriculture & Environment Research Unit (AERU) at the University of Hertfordshire[1].

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocol is a generalized methodology based on the widely recognized "shake-flask" method, consistent with the principles outlined in OECD Guideline 105 for testing of chemicals.[2][3][4] This method is suitable for determining the solubility of substances in various solvents, including organic solvents.

Principle

An excess amount of the test substance (this compound) is agitated in a specific organic solvent at a constant temperature for a sufficient period to reach equilibrium. Subsequently, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear solution is determined by a suitable analytical method.

Materials and Equipment

-

Test Substance: this compound (analytical standard of known purity)

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Constant temperature orbital shaker or water bath

-

Thermostatically controlled incubator

-

Analytical balance

-

Glass flasks or vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, chemically resistant to the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

-

Procedure

a. Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.

b. Definitive Test (Shake-Flask Method): [5][6]

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is obtained.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker set at 20 ± 0.5°C. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be sufficient to ensure that the concentration of the solute in the solution does not change significantly over subsequent measurements.[6]

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the constant temperature environment for a sufficient time (e.g., 24 hours) to allow the undissolved material to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the samples.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining suspended particles, filter the aliquot through a syringe filter that is chemically inert to the organic solvent.

c. Quantification:

-

Sample Preparation: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analytical Method (HPLC-UV): High-Performance Liquid Chromatography with UV detection is a common and robust method for the quantification of this compound.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile and water is often used. The exact ratio can be optimized to achieve good separation and peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve.

-

-

Calculation: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

References

Spectroscopic Profile of Ethidimuron: A Technical Guide

Introduction

Ethidimuron, with the chemical name 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, is a herbicide used for the control of a broad spectrum of weeds. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quantification in various matrices. This guide provides a detailed overview of its mass spectrometry (MS), and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. It also includes generalized experimental protocols for these analytical techniques and a workflow for spectroscopic analysis.

Chemical Structure

IUPAC Name: 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea Molecular Formula: C₇H₁₂N₄O₃S₂ Molecular Weight: 264.33 g/mol

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and structural elucidation of this compound. The following tables summarize the key mass-to-charge ratios (m/z) observed in Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) experiments.

GC-MS Data

| m/z | Relative Intensity | Putative Fragment |

| 207 | High | [M - SO₂CH₃ - H]⁺ |

| 115 | High | [C₃H₅N₂OS]⁺ |

| 57 | Medium | [C₂H₅N₂]⁺ |

Data sourced from PubChem CID 91596.[1]

MS-MS Fragmentation Data of [M+H]⁺

Precursor Ion (m/z): 265.0424

| Fragment Ion (m/z) | Relative Intensity | Putative Fragment Loss |

| 207.9 | High | Loss of C₂H₅SO₂ |

| 131 | Medium | [C₃H₅N₂O₂S]⁺ |

| 114 | Medium | [C₃H₄N₂OS]⁺ |

Data sourced from PubChem CID 91596.[1]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is predicted based on the chemical structure of this compound and typical chemical shifts for similar functional groups.

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.5 - 7.0 | Singlet | 1H | -NH- |

| ~ 3.4 - 3.6 | Quartet | 2H | -SO₂-CH₂ -CH₃ |

| ~ 3.1 - 3.3 | Singlet | 3H | >N-CH₃ |

| ~ 2.7 - 2.9 | Singlet | 3H | -NH-CH₃ |

| ~ 1.2 - 1.4 | Triplet | 3H | -SO₂-CH₂-CH₃ |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~ 165 - 170 | C=O | Urea carbonyl |

| ~ 160 - 165 | C=N | Thiadiazole ring carbon |

| ~ 155 - 160 | C-S | Thiadiazole ring carbon |

| ~ 50 - 55 | -CH₂- | Ethyl sulfonyl group |

| ~ 35 - 40 | -CH₃ | N-methyl group on thiadiazole side |

| ~ 25 - 30 | -CH₃ | N-methyl group on urea side |

| ~ 5 - 10 | -CH₃ | Ethyl sulfonyl group |

Predicted Infrared (IR) Spectroscopy

Note: The following data is predicted based on characteristic absorption frequencies for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 3300 - 3400 | Medium | N-H | Stretching |

| ~ 2950 - 3000 | Medium | C-H (aliphatic) | Stretching |

| ~ 1680 - 1720 | Strong | C=O (urea) | Stretching |

| ~ 1600 - 1650 | Medium | C=N (thiadiazole) | Stretching |

| ~ 1500 - 1550 | Medium | N-H | Bending |

| ~ 1300 - 1350 | Strong | S=O (sulfonyl) | Asymmetric Stretching |

| ~ 1120 - 1160 | Strong | S=O (sulfonyl) | Symmetric Stretching |

| ~ 1000 - 1050 | Medium | C-N | Stretching |

| ~ 700 - 800 | Medium | C-S | Stretching |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of pure this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse.

-

Spectral width: 0 to 200 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

FTIR Spectroscopy (ATR Method)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the absorption maxima.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Instrument Parameters (for a Q-TOF or Orbitrap instrument):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

-

For MS/MS:

-

Select the precursor ion of interest (e.g., m/z 265 for [M+H]⁺).

-

Apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.

-

-

-

Data Processing:

-

Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

-

Use the accurate mass measurements to confirm the elemental composition of the parent and fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.